molecular formula C29H38N6O7 B1238149 (E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid CAS No. 142808-46-6

(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid

Cat. No.: B1238149
CAS No.: 142808-46-6
M. Wt: 582.6 g/mol
InChI Key: KKSLXEZABBIVFM-GZOLSCHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H38N6O7 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

142808-46-6

Molecular Formula

C29H38N6O7

Molecular Weight

582.6 g/mol

IUPAC Name

(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid

InChI

InChI=1S/C27H36N6O3.C2H2O4/c1-29-27(31-20-28)32-23-11-9-21(10-12-23)7-5-8-26(34)30-14-6-15-33(2)16-13-22-17-24(35-3)19-25(18-22)36-4;3-1(4)2(5)6/h5,7,9-12,17-19H,6,8,13-16H2,1-4H3,(H,30,34)(H2,29,31,32);(H,3,4)(H,5,6)/b7-5+;

InChI Key

KKSLXEZABBIVFM-GZOLSCHFSA-N

SMILES

CN=C(NC#N)NC1=CC=C(C=C1)C=CCC(=O)NCCCN(C)CCC2=CC(=CC(=C2)OC)OC.C(=O)(C(=O)O)O

Isomeric SMILES

CN=C(NC#N)NC1=CC=C(C=C1)/C=C/CC(=O)NCCCN(C)CCC2=CC(=CC(=C2)OC)OC.C(=O)(C(=O)O)O

Canonical SMILES

CN=C(NC#N)NC1=CC=C(C=C1)C=CCC(=O)NCCCN(C)CCC2=CC(=CC(=C2)OC)OC.C(=O)(C(=O)O)O

Synonyms

ER 001533
ER-001533
N-(3-((N'-(2-(3,5-dimethoxyphenyl)ethyl)-N'-methyl)amino)propyl)-4-(4-(N(3)-methyl-N(2)-cyanoguanidino)phenyl)-3-butenamide oxalate

Origin of Product

United States

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